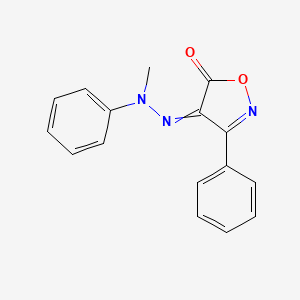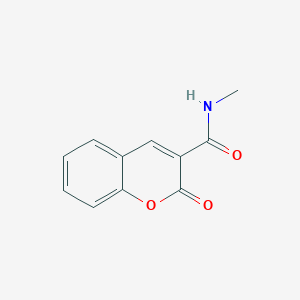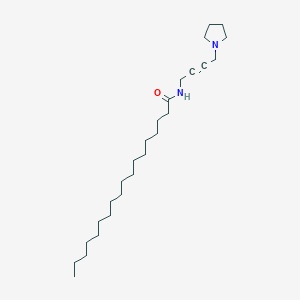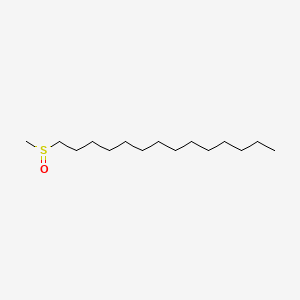![molecular formula C7H5N3O3 B14158820 3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione CAS No. 40338-57-6](/img/structure/B14158820.png)
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with hydroxyl and keto functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Additionally, the compound can be synthesized via the three-component reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives of the compound.
科学研究应用
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has shown potential as an inhibitor of enzymes such as poly (ADP-ribose) polymerases (PARP-1), which are involved in DNA repair mechanisms. This makes it a promising candidate for cancer therapy.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, as a PARP-1 inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby compromising the DNA repair process in cancer cells . This leads to genomic instability and cell death, making it an effective anticancer agent.
相似化合物的比较
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione can be compared with other similar compounds such as:
Pyrano[2,3-d]pyrimidine-2,4-dione: This compound also exhibits PARP-1 inhibitory activity and has been studied for its antitumor properties.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, this compound is used in cancer treatment.
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: This derivative has shown potential as an inhibitor of various enzymes and is being explored for its therapeutic applications.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit PARP-1, making it a valuable compound in the field of medicinal chemistry.
属性
CAS 编号 |
40338-57-6 |
|---|---|
分子式 |
C7H5N3O3 |
分子量 |
179.13 g/mol |
IUPAC 名称 |
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-1-2-8-3-5(4)9-7(12)10(6)13/h1-3,13H,(H,9,12) |
InChI 键 |
MZNZFJADIFXDSI-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C1C(=O)N(C(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158752.png)

![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14158758.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14158761.png)


![methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14158794.png)

![Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14158797.png)

![1-[(N-acetylglycyl)(ethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B14158817.png)

